molecular formula C22H17N3O5S2 B2914714 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 892850-07-6

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2914714
CAS No.: 892850-07-6
M. Wt: 467.51
InChI Key: JGUKOMJQLPRSNB-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole ring fused with a dioxole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2,1-benzisothiazol-3-amine
  • N-ethyl-6-methyl-2,1-benzisothiazol-3-amine
  • 2-Methyl-1,3-benzothiazol-6-amine

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to its combination of a benzothiazole ring fused with a dioxole ring and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h2-12H,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKOMJQLPRSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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